An In-depth Technical Guide to the Predicted Pharmacological Properties of 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride
An In-depth Technical Guide to the Predicted Pharmacological Properties of 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride
Preamble: Navigating the Knowns and the Unknowns
In the landscape of drug discovery and development, the exploration of novel chemical entities is paramount. This guide focuses on the pharmacological potential of 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride, a compound situated at the confluence of two pharmacologically significant moieties: indoline and piperidine. It is critical to state at the outset that, as of the time of this writing, direct and extensive pharmacological data for this specific molecule is not prevalent in the public domain. Therefore, this document is constructed as a predictive guide, leveraging established structure-activity relationships (SAR) from closely related analogs to forecast its likely biological activities, mechanisms of action, and potential therapeutic applications. Our approach is rooted in scientific integrity, drawing causal links from existing data to build a robust hypothesis for researchers, scientists, and drug development professionals.
Molecular Architecture and its Pharmacological Implications
The structure of 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride combines a substituted indoline core with a piperidine ring, connected by an ethyl linker. This hybrid architecture is a deliberate design choice in medicinal chemistry, aiming to synergize the properties of both fragments.
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The Indoline Moiety: Indoline and its derivatives are recognized as privileged scaffolds in medicinal chemistry, known to interact with a variety of biological targets. They are present in numerous natural products and have been developed as anti-tumor, anti-bacterial, and anti-inflammatory agents.[1]
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The Piperidine Moiety: The piperidine ring is another ubiquitous feature in pharmaceuticals, found in over twenty classes of drugs.[2] Its conformational flexibility and basic nitrogen atom allow for critical interactions with a multitude of receptors, including opioid, dopamine, and serotonin receptors.[2][3]
The combination of these two moieties in the target compound suggests a high probability of activity within the central nervous system (CNS) and potentially in other therapeutic areas such as oncology and inflammation.
Predicted Pharmacological Profile: A Synthesis of Analog Data
Based on the pharmacological profiles of structurally similar compounds, we can project a set of likely biological targets for 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride.
Predicted Primary Target: Dopamine and Serotonin Receptors
Numerous studies on indoline and piperidine-containing derivatives highlight their affinity for dopamine (D2, D4) and serotonin (5-HT) receptors.[4][5][6] Specifically, compounds with an indoline core linked to a piperazine (a close structural relative of piperidine) have shown potent mixed D2/D4 receptor antagonism.[4][5] This antagonism is a key mechanism for many antipsychotic medications.
It is therefore highly probable that 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride will exhibit affinity for D2-like dopamine receptors. The ethyl linker and the specific substitution pattern on the indoline and piperidine rings will modulate this activity and the selectivity profile across different receptor subtypes.
Potential Secondary Targets and Activities
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Nociceptin Opioid Receptor (NOP): A series of N-(4-piperidinyl)-2-indolinones have been identified as a novel class of NOP receptor ligands.[3] Interestingly, modifications to the piperidine nitrogen substituent in these analogs can switch the activity from agonism to antagonism.[3] Given the structural similarities, our target compound could potentially modulate the NOP receptor, which is implicated in pain, mood, and addiction.
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Anticancer Activity: Spirocyclic indoline compounds, including those with piperidine moieties, have demonstrated anti-tumor activity.[7] The indoline scaffold itself is a key component of several kinase inhibitors. While a direct cytotoxic effect is a possibility, modulation of signaling pathways relevant to cancer cell proliferation is a more likely secondary effect.
Hypothesized Mechanism of Action: D2 Receptor Antagonism
Based on the strong evidence from analogous compounds, we propose that a primary mechanism of action for 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride is the antagonism of the D2 dopamine receptor.
Signaling Pathway
D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). As an antagonist, 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride would block the binding of dopamine, thereby preventing this downstream signaling cascade.
Caption: Hypothesized D2 receptor antagonism pathway.
Proposed Synthetic Route
While a specific synthesis for 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride is not documented, a plausible synthetic route can be devised based on established organic chemistry principles and the synthesis of analogous compounds. A likely approach would involve the N-alkylation of indoline with a suitably protected piperidine-containing electrophile, followed by deprotection.
Caption: A plausible synthetic workflow for the target compound.
Recommended Experimental Protocols for Pharmacological Characterization
To validate the predicted pharmacological profile of 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride, a series of in vitro and in vivo experiments are recommended.
In Vitro Assays
5.1.1. Receptor Binding Assays
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Objective: To determine the binding affinity (Ki) of the compound for a panel of receptors, with a primary focus on dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.) receptor subtypes.
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Methodology:
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Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO or HEK293 cells).[8]
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Incubate the membrane preparations with a specific radioligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
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Add increasing concentrations of the test compound (1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride).
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After incubation, separate bound from free radioligand by rapid filtration.
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Quantify the bound radioactivity using liquid scintillation counting.
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Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
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5.1.2. Functional Assays
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Objective: To determine the functional activity of the compound at its target receptors (i.e., agonist, antagonist, or inverse agonist).
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Methodology (for D2 antagonism):
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Use a cell line expressing the D2 receptor and a reporter system, such as a cAMP-responsive element linked to a luciferase gene.
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Stimulate the cells with a known D2 agonist (e.g., quinpirole) in the presence of varying concentrations of the test compound.
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Measure the reporter gene activity (e.g., luminescence).
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A dose-dependent inhibition of the agonist-induced signal would indicate antagonistic activity.
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In Vivo Models
5.2.1. Rodent Models of Psychosis
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Objective: To assess the potential antipsychotic-like effects of the compound.
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Methodology (Amphetamine-induced hyperlocomotion):
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Administer the test compound to rodents (mice or rats) at various doses.
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After a suitable pretreatment time, administer a psychostimulant such as d-amphetamine to induce hyperlocomotion.
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Measure locomotor activity using automated activity chambers.
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A reduction in amphetamine-induced hyperlocomotion would suggest potential antipsychotic efficacy.
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Quantitative Data from Structurally Related Compounds
To provide a quantitative basis for our predictions, the following table summarizes the binding affinities of selected indoline-piperidine analogs at key CNS receptors.
| Compound/Analog | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| 2-aminomethyl-N-piperidinyl indole | NOP | 0.23 | [8] |
| 2-hydroxymethyl-N-piperidinyl indole | NOP | 0.34 | [8] |
| 2-aminomethyl-N-piperidinyl indole | MOP | Subnanomolar | [8] |
| Indoline-piperazine derivative (2n) | D2 | - | [4][5] |
| Indoline-piperazine derivative (7b) | D4 | - | [4][5] |
Note: Specific Ki values for the indoline-piperazine derivatives at D2 and D4 receptors were not explicitly provided in the abstract, but they were described as "potent".
Conclusion and Future Directions
1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride represents a promising, yet underexplored, chemical entity. Based on a thorough analysis of its structural components and the pharmacological data of closely related analogs, we predict that this compound is likely to be a modulator of dopamine and potentially other CNS receptors, with a high probability of acting as a D2 receptor antagonist.
The next critical steps in the development of this compound are its chemical synthesis and subsequent pharmacological characterization using the experimental protocols outlined in this guide. The data generated from these studies will be instrumental in validating or refuting the hypotheses presented herein and will ultimately determine the therapeutic potential of this intriguing molecule.
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